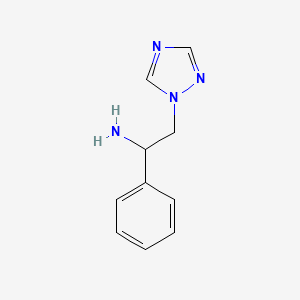

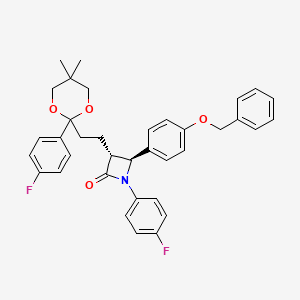

![molecular formula C17H20N2O2 B3316443 N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide CAS No. 953898-96-9](/img/structure/B3316443.png)

N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide

Descripción general

Descripción

“N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide” is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.36 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for “N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide” is 1S/C17H20N2O2/c18-13-14-8-10-15(11-9-14)19-17(20)7-4-12-21-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-13,18H2,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Anticonvulsant and Pain-Attenuating Properties Research on primary amino acid derivatives related to N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide has shown pronounced activities in anticonvulsant and neuropathic pain models. Substituents at specific sites of these compounds were found to influence anticonvulsant activities, with some derivatives surpassing the efficacy of traditional anticonvulsants like phenobarbital and phenytoin. This suggests potential applications in the development of novel anticonvulsant medications with additional pain-attenuating benefits (King et al., 2011).

Anticancer Activities Phenolic amides, which share a structural resemblance to N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide, have been isolated from natural sources like the stem of Lycium barbarum and exhibited anticancer activities against human glioma stem cell lines. This indicates a potential research avenue for N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide derivatives in cancer treatment, particularly in targeting cancer stem cells (Zhu et al., 2017).

Environmental Studies Nonylphenol isomers, which share structural characteristics with N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide, have been synthesized for biological and environmental studies due to their relevance as endocrine-disrupting substances. This suggests a potential role for N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide derivatives in environmental health research, particularly in the study of endocrine disruptors (Boehme et al., 2010).

Chemical Stability and Reactivity Studies The chemical properties of N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide and its derivatives, such as radical stability and reactivity, can be explored in the context of bioinorganic chemistry and enzymatic function, as evidenced by studies on copper(II) complexes with phenoxyl radical sites. Understanding the stability and reactivity of such compounds can provide insights into their potential applications in catalysis, enzyme mimicking, and redox biology (Shimazaki et al., 2000).

Analgesic and Antimicrobial Activities Isoxazole derivatives synthesized from aminophenols, structurally related to N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide, have shown significant analgesic and antimicrobial activities. This highlights the potential of N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide derivatives in developing new analgesic and antimicrobial agents, contributing to the fields of pain management and infectious disease treatment (Sahu et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c18-13-14-8-10-15(11-9-14)19-17(20)7-4-12-21-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-13,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMJREKGYGAGIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

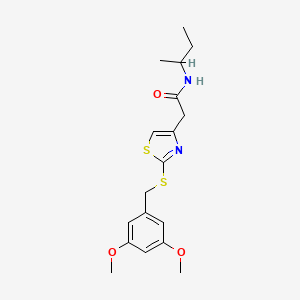

![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B3316363.png)

![2'-Fluoro-4'-ethyl-4-[2-(4-pentylcyclohexyl)ethyl]biphenyl](/img/structure/B3316371.png)

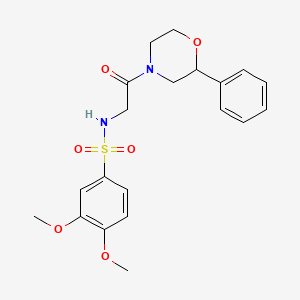

![2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid](/img/structure/B3316380.png)

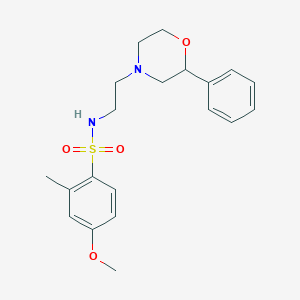

![4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid](/img/structure/B3316387.png)

![1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B3316435.png)

![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one](/img/structure/B3316446.png)